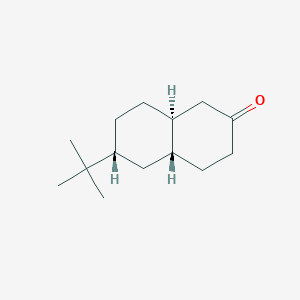
rel-(4aR,6R,8aS)-6-(tert-Butyl)octahydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one: is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings. The specific structure of this compound includes a tert-butyl group and an octahydro modification, indicating a fully saturated naphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one typically involves the hydrogenation of a naphthalene derivative. The reaction conditions often require a catalyst such as palladium or platinum and high pressure of hydrogen gas. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to further reduce any unsaturated bonds.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology and Medicine: In biological and medicinal research, derivatives of naphthalene compounds are often explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if applicable, it would interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Naphthalene: The parent compound with two fused benzene rings.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.
Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.
Uniqueness: cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and full saturation of the naphthalene ring system. The presence of the tert-butyl group adds steric hindrance, influencing its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
24817-28-5 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(4aR,6R,8aS)-6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
QQKVQRVPUCGGKW-GRYCIOLGSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CC[C@H]2CC(=O)CC[C@@H]2C1 |
Kanonische SMILES |
CC(C)(C)C1CCC2CC(=O)CCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


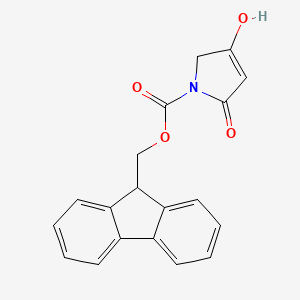
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

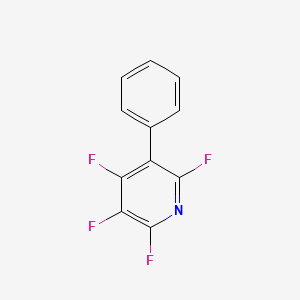
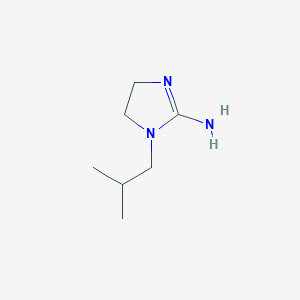
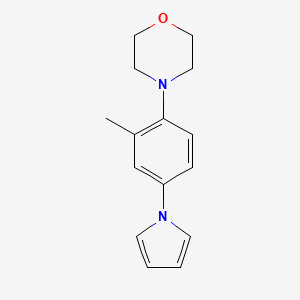
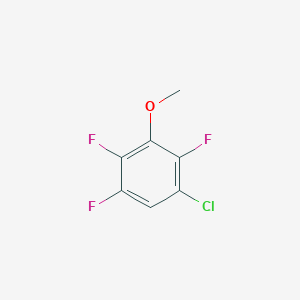

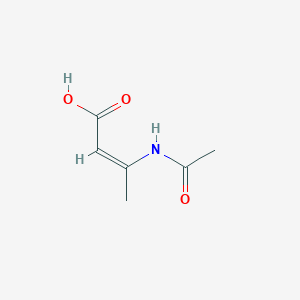
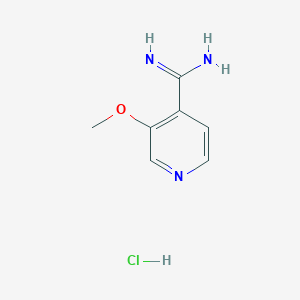
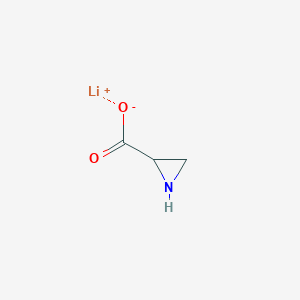
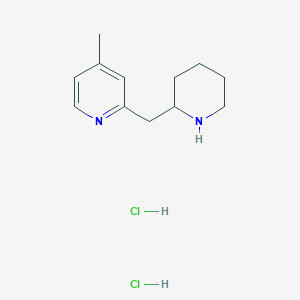
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
